molecular formula C9H9IO3 B187243 Ethyl 2-hydroxy-5-iodobenzoate CAS No. 15125-84-5

Ethyl 2-hydroxy-5-iodobenzoate

Cat. No.: B187243
CAS No.: 15125-84-5
M. Wt: 292.07 g/mol
InChI Key: WKGNZGPAJWJRDO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-iodobenzoate can be synthesized through the esterification of 2-hydroxy-5-iodobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient separation and purification of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-hydroxy-5-iodobenzoate is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 5-position enhances its potential for halogen bonding and increases its molecular weight, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNZGPAJWJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515167
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15125-84-5
Record name Ethyl 2-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodosalicylic acid (528 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-iodosalicylate (457 mg, yield 78%).
Quantity
528 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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